molecular formula C64H91CoN13O16P B10762819 cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate

Cat. No.: B10762819
M. Wt: 1388.4 g/mol
InChI Key: GNTSRIATITTYSO-WYVZQNDMSA-K
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Description

It is an injectable form of vitamin B12 used therapeutically to treat vitamin B12 deficiency, cyanide poisoning, Leber’s optic atrophy, and toxic amblyopia . The compound is characterized by its dark red crystalline structure and is known for its high stability and efficacy in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxocobalamin acetate is synthesized through a series of chemical reactions involving the cobalt ion and various organic ligands. The synthesis typically involves the following steps:

    Formation of Cobinamide: Cobinamide is synthesized by reacting cobalt salts with organic ligands under controlled conditions.

    Hydroxylation: The cobinamide is then hydroxylated to form hydroxocobalamin.

    Acetylation: Finally, hydroxocobalamin is acetylated to form hydroxocobalamin acetate.

Industrial Production Methods: Industrial production of hydroxocobalamin acetate involves large-scale synthesis using biotechnological methods. Bacteria such as Pseudomonas denitrificans are often used to produce hydroxocobalamin, which is then chemically modified to form hydroxocobalamin acetate .

Chemical Reactions Analysis

Types of Reactions: Hydroxocobalamin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Cyanide ions in the presence of a suitable catalyst.

Major Products:

    Cyanocobalamin: Formed through substitution reactions.

    Methylcobalamin: Formed through methylation reactions.

Scientific Research Applications

Hydroxocobalamin acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Cyanocobalamin: Another form of vitamin B12, used primarily in dietary supplements.

    Methylcobalamin: A coenzyme form of vitamin B12, used in the treatment of peripheral neuropathy.

    Adenosylcobalamin: A form of vitamin B12 involved in mitochondrial energy production.

Uniqueness: Hydroxocobalamin acetate is unique due to its high affinity for cyanide ions, making it particularly effective in treating cyanide poisoning. It also has a longer half-life compared to other forms of vitamin B12, providing prolonged therapeutic effects .

Properties

Molecular Formula

C64H91CoN13O16P

Molecular Weight

1388.4 g/mol

IUPAC Name

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate

InChI

InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);3-4H,1H2;/q;;+3/p-3/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1

InChI Key

GNTSRIATITTYSO-WYVZQNDMSA-K

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C(O)[O-].[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C(O)[O-].[Co+3]

Origin of Product

United States

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